2,3-dimethoxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-23-16-8-5-7-15(17(16)24-2)18(22)20-13-10-19-21(11-13)12-14-6-3-4-9-25-14/h5,7-8,10-11,14H,3-4,6,9,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNFBJPXDZVVJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CN(N=C2)CC3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that many bioactive aromatic compounds, including those with similar structures, can bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of the compound is currently unknown. Based on its structural similarity to other bioactive compounds, it is likely that it interacts with its targets in a way that induces changes in cellular processes.
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, compounds with similar structures have been shown to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound could potentially influence a wide range of biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its potential biological activities, it could induce a variety of responses at the molecular and cellular levels.
Comparison with Similar Compounds
Key Observations:
Methoxy groups may also improve solubility due to increased polarity. The oxan-2-ylmethyl group, present in both the target compound and BK50721, is a lipophilic substituent that balances solubility and membrane permeability.
Heterocyclic Variations :
- BK50687 replaces the pyrazole with a triazole-thiazole system, demonstrating how heterocycle choice influences bioactivity. Triazole derivatives are often explored for antimicrobial applications.
Preparation Methods
Direct Functionalization of Benzoic Acid
2,3-Dimethoxybenzoic acid is synthesized via methoxy group introduction to o-vanillic acid (2-hydroxy-3-methoxybenzoic acid) using methylating agents like methyl iodide (CH₃I) under basic conditions (K₂CO₃/DMF). Typical yields range from 70–85% after recrystallization.
Reaction Conditions :
- Methylation : 2-hydroxy-3-methoxybenzoic acid (1 eq), CH₃I (2.5 eq), K₂CO₃ (3 eq), dry DMF, 100°C, 12 h.
- Workup : Acidification with HCl, extraction with ethyl acetate, and silica gel chromatography.
Preparation of 1-[(Oxan-2-yl)Methyl]-1H-Pyrazol-4-Amine
Pyrazole Core Formation
Pyrazole rings are commonly synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated ketones. For 4-aminopyrazole derivatives, hydrazine hydrate reacts with α,β-unsaturated ketones under mild conditions.
Example Protocol :
N-Alkylation with (Oxan-2-yl)Methyl Groups
The 1-position of pyrazole is alkylated using (oxan-2-yl)methyl bromide or tosylate. Tetrahydropyran-derived alkylating agents are prepared by treating oxan-2-ylmethanol with HBr or TsCl.
Optimized Alkylation :
- Reagents : Pyrazole (1 eq), (oxan-2-yl)methyl bromide (1.2 eq), NaH (1.5 eq), dry THF, 0°C → rt, 8 h.
- Yield : 65–78% after column chromatography.
Amide Coupling Strategies
Acid Chloride Route
2,3-Dimethoxybenzoyl chloride is reacted with 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine in the presence of a base (e.g., Et₃N).
Procedure :
Carbodiimide-Mediated Coupling
A milder alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt).
Typical Conditions :
- Reagents : 2,3-Dimethoxybenzoic acid (1 eq), EDCl (1.2 eq), HOBt (1.2 eq), pyrazole amine (1 eq), DMF, rt, 24 h.
- Yield : 68–82%.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Acid Chloride Coupling | SOCl₂, Et₃N | DCM, rt, 12 h | 72–88% | High efficiency, minimal byproducts |
| EDCl/HOBt Coupling | EDCl, HOBt, DMF | rt, 24 h | 68–82% | Mild conditions, suitable for sensitive substrates |
| Direct Alkylation | NaH, (oxan-2-yl)methyl bromide | THF, 0°C → rt, 8 h | 65–78% | Selective N-alkylation |
Challenges and Optimization
Regioselectivity in Pyrazole Alkylation
N-Alkylation of pyrazoles must avoid O-alkylation byproducts. Polar aprotic solvents (THF, DMF) and controlled temperatures enhance N-selectivity.
Purification of Hydrophobic Intermediates
Silica gel chromatography with gradients of hexanes/ethyl acetate (7:3 → 1:1) effectively isolates (oxan-2-yl)methyl-substituted pyrazoles.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,3-dimethoxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide, and what key reaction conditions are required for optimal yields?
- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core. For example:
- Step 1 : Formation of the pyrazole ring via cyclization of hydrazine derivatives with diketones or β-ketoesters under acidic conditions .
- Step 2 : Functionalization of the pyrazole nitrogen with the oxan-2-ylmethyl group using alkylation reagents (e.g., (oxan-2-yl)methyl bromide) in the presence of a base like potassium carbonate .
- Step 3 : Coupling the substituted pyrazole with 2,3-dimethoxybenzoyl chloride via an amidation reaction, often using coupling agents like HATU or EDCI in DMF .
- Key Conditions : Temperature control (60–80°C for amidation), anhydrous solvents, and inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
- Characterization Workflow :
- NMR (¹H/¹³C) : Assigns proton environments (e.g., distinguishing pyrazole C4-H from oxan methylene protons) and confirms substituent positions .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₈H₂₁N₃O₄: ~344.1604) and detects impurities .
- HPLC : Quantifies purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
- X-ray Crystallography (if crystalline) : Resolves stereochemistry and confirms spatial arrangement of substituents using SHELX software for refinement .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when assigning stereochemistry or confirming substituent positions in this compound?
- Strategies :
- 2D NMR (COSY, HSQC, HMBC) : Correlates proton-proton coupling and long-range C-H interactions to resolve overlapping signals (e.g., distinguishing oxan methylene protons from pyrazole CH₂) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian or ADF) to validate assignments .
- Isotopic Labeling : Synthesize deuterated analogs to simplify complex splitting patterns in crowded spectral regions .
Q. What strategies are employed to optimize the regioselectivity during the introduction of the oxan-2-ylmethyl group onto the pyrazole ring?
- Approaches :
- Protecting Groups : Temporarily block competing reactive sites (e.g., pyrazole N2) with tert-butoxycarbonyl (Boc) to direct alkylation to N1 .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states favoring N1-substitution over N2 .
- Catalytic Systems : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic conditions .
Q. What in vitro assays are recommended to elucidate the biological targets of this benzamide derivative, and how should control experiments be designed to validate specificity?
- Assay Design :
- Receptor Binding Studies : Screen against GPCR panels (e.g., dopamine D2/D3, serotonin receptors) using radioligand displacement assays (reference: ).
- Kinase Profiling : Test inhibition of kinases (e.g., EGFR, MAPK) via ADP-Glo™ assays to identify off-target effects .
- Control Experiments :
- Negative Controls : Use structurally similar but inactive analogs (e.g., lacking the oxan group) to confirm target engagement specificity .
- Knockout Models : CRISPR/Cas9-edited cell lines lacking the putative target receptor to validate mechanism .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data between initial in vitro screens and follow-up animal studies for this compound?
- Troubleshooting Steps :
- Metabolic Stability : Assess hepatic microsome stability (e.g., mouse/rat liver S9 fractions) to identify rapid degradation in vivo .
- Plasma Protein Binding : Measure fraction unbound (fu) via equilibrium dialysis; high binding may reduce effective concentrations in vivo .
- Species-Specific Differences : Compare target receptor homology (e.g., human vs. rodent dopamine D2 receptor isoforms) to explain efficacy gaps .
Experimental Design Considerations
Q. What computational tools are recommended for predicting the binding mode of this compound to its putative biological targets?
- Tools :
- Molecular Docking (AutoDock Vina, Glide) : Simulate ligand-receptor interactions (e.g., with GPR139 or dopamine D2 homology models) .
- MD Simulations (GROMACS, AMBER) : Assess binding stability over 100-ns trajectories to identify critical residues for mutagenesis studies .
- Validation : Cross-reference docking poses with SAR data from analogs (e.g., substituent truncation effects on IC₅₀) .
Advanced Synthesis Challenges
Q. How can researchers mitigate racemization during the synthesis of chiral analogs derived from this benzamide scaffold?
- Solutions :
- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during amide bond formation .
- Low-Temperature Coupling : Perform reactions at −20°C to minimize epimerization of sensitive intermediates .
- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to separate enantiomers post-synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
